Ethyl 5-(furan-2-YL)pentanoate

Description

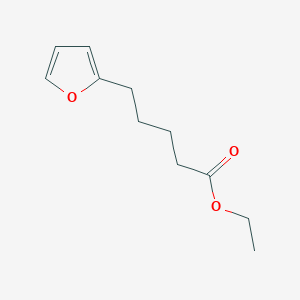

Ethyl 5-(furan-2-YL)pentanoate is an ethyl ester derivative featuring a pentanoate backbone substituted with a furan-2-yl group at the fifth carbon. Its molecular formula is C₁₁H₁₆O₃, and it is primarily utilized in organic synthesis and pharmaceutical research as a precursor or intermediate. The furan ring introduces aromaticity and moderate hydrophobicity, while the ester group enhances reactivity in nucleophilic acyl substitution reactions.

Properties

CAS No. |

19480-10-5 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

ethyl 5-(furan-2-yl)pentanoate |

InChI |

InChI=1S/C11H16O3/c1-2-13-11(12)8-4-3-6-10-7-5-9-14-10/h5,7,9H,2-4,6,8H2,1H3 |

InChI Key |

ULGLQZBJBMKTEY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCC1=CC=CO1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Core Reaction Types

Ethyl 5-(furan-2-yl)pentanoate participates in three primary reaction categories:

-

Ester Hydrolysis : Cleavage of the ester group under acidic or basic conditions to yield 5-(furan-2-yl)pentanoic acid.

-

Nucleophilic Substitution : Reactivity at the furan ring (C2/C5 positions) or ester group with nucleophiles like amines or alkoxides .

-

Oxidation/Reduction : Furans are prone to oxidation, forming diketones or carboxylic acids, while the ester can be reduced to alcohols .

Reaction Conditions and Reagents

Furan Ring Reactivity

The electron-rich furan ring undergoes:

-

Electrophilic Aromatic Substitution : Halogenation or nitration at C5 (para to the oxygen) .

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts (e.g., Pd(OAc)₂) to form biaryl derivatives .

-

Oxidative Ring Opening : Forms 4-oxopentanoic acid derivatives under strong oxidizers like KMnO₄ .

Ester Group Reactivity

-

Transesterification : Ethanol or methanol with acid catalysts (H₂SO₄) yield methyl/ethyl analogs.

-

Reduction : LiAlH₄ reduces the ester to 5-(furan-2-yl)pentanol.

Mechanistic Insights

-

Hydroxyalkylation : Catalyzed by acidic zeolites, the furan ring’s C2 position attacks carbonyl carbons (e.g., from ethyl levulinate), forming branched hydrocarbons .

-

Oxidative Polymerization : Autoxidation in air generates peroxides (up to 2,700 ppm in gums), leading to polymeric byproducts .

-

Acid-Catalyzed Cyclization : DBU promotes intramolecular aldol condensation, forming bicyclic structures .

Analytical Techniques

Comparison with Similar Compounds

Furan-Containing Esters

- This modification may enhance solubility in polar solvents .

- Ethyl 2-[5-(furan-2-yl)tetrazol-1-yl]acetate: Incorporates a tetrazole ring, which introduces nitrogen-rich heterocyclic character.

Aromatic vs. Heteroaromatic Substituents

- Ethyl 5-phenylpentanoate (Ethyl 2-hydroxy-5-phenylpentanoate): Replaces the furan with a phenyl group, increasing hydrophobicity (log P ~3.5 inferred). The hydroxyl group at C2 further enhances polarity, making it less volatile than the furan analog .

- Ethyl 5-(3-thienyl)pentanoate: Substitutes furan with a thiophene ring. Thiophene’s sulfur atom increases electron density and may enhance stability in oxidative conditions compared to furan’s oxygen-containing ring .

Heterocyclic Variations

- Ethyl 5-(2-aminothiazol-5-yl)pentanoate: The thiazole ring introduces nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination. This compound has been studied for its anti-inflammatory properties, highlighting the pharmacological relevance of heterocyclic substituents .

- Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate: Features a brominated indole group, which increases molecular weight (324.21 g/mol) and steric bulk.

Functional Group Modifications

- Ethyl 5-(3-oxocyclobutyl)pentanoate: Incorporates a strained cyclobutyl ketone, which may confer unique reactivity in ring-opening reactions. The ketone group also increases electrophilicity compared to the unmodified pentanoate chain .

- Chlorine and fluorine atoms also increase lipophilicity .

Glycosidic Derivatives

- Ethyl 5-(1,3-dihydroxyphenyl)pentanoate 1-O-β-D-glucopyranoside: The glucoside moiety drastically increases hydrophilicity, making it suitable for aqueous formulations. However, enzymatic cleavage of the glycosidic bond may limit stability in vivo .

Physicochemical and Functional Properties: Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.